molecular formula C10H20O2 B8598172 (R)-4-methylnonanoic acid

(R)-4-methylnonanoic acid

Cat. No.: B8598172
M. Wt: 172.26 g/mol
InChI Key: WQTZCQIRCYSUBQ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Chiral Carboxylic Acids in Natural Product Chemistry

Fatty acids are fundamental biological molecules that serve as building blocks for lipids, key components of cell membranes, and signaling molecules. numberanalytics.com Their structural diversity is a key determinant of their biological functions. numberanalytics.com While many common fatty acids are straight-chain molecules, a significant number found in nature possess branched chains. numberanalytics.comuni-hohenheim.de These branched-chain fatty acids are present in various organisms, including bacteria, marine life, and plants, often comprising 0.5% to 4% of the total lipid profile. uni-hohenheim.de

Chiral carboxylic acids, a subgroup of these branched-chain fatty acids, possess a stereocenter, leading to the existence of enantiomers—mirror-image isomers that are not superimposable. tandfonline.com These chiral structures are widespread in natural products, including lipopeptides, glycolipids, and polyketides, where they play a significant role in determining the molecule's biological activity and physical characteristics. acs.orgnih.gov The biosynthesis of these compounds in nature is often highly enantioselective, meaning one enantiomer is produced preferentially. uni-hohenheim.de

The Significance of Stereochemistry in Biological and Chemical Systems

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in biological systems. numberanalytics.com The specific spatial orientation of functional groups can dramatically alter how a molecule interacts with enzymes, receptors, and other biological targets. acs.orgnih.gov Enantiomers of a chiral compound can exhibit distinct biological properties; for instance, one enantiomer of a molecule might be a potent therapeutic agent while the other is inactive or even harmful. tandfonline.comacs.org

This principle holds true for fatty acids. The stereochemistry of unsaturated fatty acids, for example, influences their packing in cell membranes and their interactions with other molecules. numberanalytics.com Similarly, the chirality of branched-chain fatty acids is crucial to their function. acs.orgnih.gov For instance, the different enantiomers of the pheromone 4-methylheptanoate exhibit different activities. lookchem.com The determination of the absolute configuration of these chiral centers is therefore essential for understanding their biological roles. tandfonline.comacs.org

Specific Research Interest in (R)-4-Methylnonanoic Acid: An Overview

This compound has garnered specific research interest primarily due to its role as a key flavor compound and a component of insect pheromones. researchgate.netwur.nl It is a branched-chain fatty acid with the methyl group located at the fourth carbon position. ontosight.ai This compound, along with the related 4-methyloctanoic acid, is a major contributor to the characteristic flavor of mutton and lamb. researchgate.netthegoodscentscompany.com

Furthermore, this compound and its derivatives have been identified as components of aggregation pheromones in several species of rhinoceros beetles, pests that can cause significant damage to coconut and date palm plantations. acs.orgguaminsects.net Research has focused on the synthesis of this compound to develop lures for trapping and controlling these insect populations. acs.orgguaminsects.net The specific stereochemistry of the pheromone is critical for its effectiveness, with studies showing that the (R)-enantiomer is often the more active form. nih.govgre.ac.uk

Scope, Objectives, and Rationale of the Research Compendium

This compendium aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objectives are to:

Situate this compound within the broader class of chiral branched-chain fatty acids.

Highlight the fundamental importance of stereochemistry in understanding its biological function.

Summarize the key areas of research interest in this compound, particularly its role in flavor chemistry and as an insect pheromone.

The rationale for this focused review is to consolidate the existing knowledge on this compound, providing a scientifically accurate resource for researchers in the fields of natural product chemistry, entomology, and food science. By strictly adhering to the specified topics, this article provides a clear and concise understanding of this specific chiral molecule.

Data Tables

Table 1: Chemical Properties of 4-Methylnonanoic Acid

PropertyValue
Molecular Formula C10H20O2 ontosight.ainih.gov
Molecular Weight 172.27 g/mol ontosight.ainih.gov
Appearance Colorless to pale yellow liquid ontosight.ai
Solubility Soluble in organic solvents, slightly soluble in water ontosight.ai
Specific Gravity 0.90200 to 0.90900 @ 20.00 °C thegoodscentscompany.com
Refractive Index 1.43500 to 1.44000 @ 20.00 °C thegoodscentscompany.com
Flash Point > 230.00 °F. TCC ( > 110.00 °C. ) thegoodscentscompany.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(4R)-4-methylnonanoic acid

InChI

InChI=1S/C10H20O2/c1-3-4-5-6-9(2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/t9-/m1/s1

InChI Key

WQTZCQIRCYSUBQ-SECBINFHSA-N

Isomeric SMILES

CCCCC[C@@H](C)CCC(=O)O

Canonical SMILES

CCCCCC(C)CCC(=O)O

Origin of Product

United States

Occurrence, Distribution, and Biosynthesis of R 4 Methylnonanoic Acid

Natural Occurrence and Identification of 4-Methylnonanoic Acid Enantiomers

The presence of 4-methylnonanoic acid in nature is often as part of a complex mixture of volatile and semi-volatile compounds. Its identification and the determination of its enantiomeric composition have been crucial in understanding its biological significance.

Distribution in Specific Biological Systems

While the distribution of (R)-4-methylnonanoic acid is not as widespread as some other fatty acids, it has been identified in specific biological contexts. Notably, its presence has been reported in the animal kingdom, particularly in sheep products. Research has shown that 4-methylnonanoic acid is a component of mutton and cheese, contributing to their characteristic flavors. thegoodscentscompany.comsigmaaldrich.com

In the insect world, the closely related compound, (R)-4-methyloctanoic acid, has been identified as a pheromone component in the coconut rhinoceros beetle (Oryctes rhinoceros). This finding suggests that similar 4-methyl-branched fatty acids, including the nonanoic acid derivative, may have roles in insect communication. However, extensive data on the widespread distribution of this compound across a diverse range of insects, microorganisms, and plants remains an area for further investigation.

Characterization as a Component of Complex Biological Mixtures

The identification of 4-methylnonanoic acid within biological samples typically involves sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a primary tool for separating and identifying volatile compounds in complex mixtures. To determine the specific enantiomer present, chiral chromatography columns are employed, which can resolve the (R) and (S) forms of the molecule. This level of detailed analysis is essential for understanding the stereospecificity of biological processes involving this compound.

Elucidation of Biosynthetic Pathways for this compound

The biosynthesis of branched-chain fatty acids is a variation of the well-established fatty acid synthesis pathway. The introduction of a methyl group at a specific position and with a defined stereochemistry requires a coordinated series of enzymatic reactions.

Precursor Utilization and Metabolic Intermediates in Biosynthesis

The biosynthesis of fatty acids, including branched-chain variants, fundamentally relies on the precursor molecule acetyl-CoA. nih.gov For the formation of a methyl-branched chain, a key precursor is methylmalonyl-CoA . researchgate.netnih.gov The general scheme for the synthesis of a branched-chain fatty acid involves the initial condensation of a primer molecule with units of malonyl-CoA, with the incorporation of methylmalonyl-CoA at a specific elongation step leading to the methyl branch.

The precise sequence of intermediates in the biosynthesis of this compound has not been fully elucidated. However, it is hypothesized to follow the general principles of fatty acid synthesis, with the stereospecific introduction of the methyl group being a critical and regulated step.

Enzymatic Mechanisms of Stereocontrol in Methyl-Branch Formation

The stereochemistry of the methyl group in this compound is a direct result of the stereospecificity of the enzymes involved in its biosynthesis. While the general mechanism of fatty acid synthesis is understood, the specific enzymes that control the R-configuration at the C4 position are not yet fully characterized for this particular compound.

In the broader context of branched-chain fatty acid synthesis, the stereocontrol is exerted by the domains of the fatty acid synthase (FAS) complex or by associated enzymes such as specific methyltransferases. researchgate.net The active sites of these enzymes are chiral environments that orient the substrates in a precise manner, leading to the formation of one enantiomer over the other.

Identification and Functional Characterization of Relevant Biosynthetic Enzymes

The key enzymes involved in the biosynthesis of this compound are believed to be a fatty acid synthase (FAS) and potentially a specific methyltransferase .

Fatty Acid Synthase (FAS): This multi-enzyme complex is responsible for the elongation of the fatty acid chain. In the case of branched-chain fatty acids, the FAS must be capable of recognizing and incorporating methylmalonyl-CoA as a substrate in place of malonyl-CoA at the appropriate step in the elongation cycle. nih.gov The promiscuity of some FAS enzymes allows for the incorporation of these alternative precursors. nih.gov

Methyltransferases: While the FAS complex itself can incorporate the methyl-branched precursor, in some biosynthetic pathways, a separate methyltransferase enzyme may be responsible for adding a methyl group to the fatty acid chain. The stereospecificity of such an enzyme would be critical in determining the final configuration of the product. However, a specific methyltransferase dedicated to the synthesis of this compound has not been definitively identified.

Further research is needed to isolate and characterize the specific enzymes from organisms that produce this compound to fully understand the molecular basis of its stereospecific biosynthesis.

Advanced Synthetic Methodologies for Enantiopure R 4 Methylnonanoic Acid

General Principles of Chiral Fatty Acid Synthesis

The synthesis of chiral carboxylic acids presents a unique set of challenges, primarily centered on the effective introduction and control of a stereogenic center. The carboxyl group itself is achiral, meaning that chirality must be established at a different position within the carbon chain. General strategies for achieving this can be broadly categorized into three main approaches:

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. The inherent chirality of the starting material is transferred through a series of chemical transformations to the target molecule.

Chiral Auxiliary-Mediated Synthesis: In this method, a chiral molecule, known as a chiral auxiliary, is temporarily attached to an achiral substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: This strategy employs a chiral catalyst to control the stereochemistry of a reaction that converts a prochiral substrate into a chiral product. The catalyst, being chiral, creates a diastereomeric transition state that favors the formation of one enantiomer over the other.

Each of these approaches has its own set of advantages and limitations, and the choice of strategy often depends on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.

Asymmetric Synthesis Strategies

Asymmetric synthesis provides a powerful alternative to the chiral pool approach, allowing for the creation of chiral molecules from achiral starting materials through the influence of a chiral agent.

The use of chiral auxiliaries is a well-established and reliable method for asymmetric synthesis. The auxiliary is covalently attached to the substrate, and its steric and electronic properties guide the approach of reagents in subsequent reactions, leading to a high degree of stereocontrol.

A notable example that can be extrapolated to the synthesis of (R)-4-methylnonanoic acid is the asymmetric synthesis of its lower homolog, (R)-4-methyloctanoic acid, using a pseudoephedrine derivative as a chiral auxiliary. This method, often referred to as Myers' asymmetric alkylation, involves the following key steps:

Amide Formation: The carboxylic acid is coupled with a chiral amino alcohol, such as (+)-pseudoephedrine, to form a chiral amide.

Enolate Formation: The amide is treated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate.

Diastereoselective Alkylation: The enolate is then reacted with an alkyl halide. The chiral auxiliary directs the alkylation to occur from a specific face of the enolate, resulting in a high diastereomeric excess.

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid.

This strategy has been shown to provide excellent yields and high enantioselectivities for a variety of chiral carboxylic acids.

Chiral AuxiliaryKey ReactionProduct AnalogDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)Reference
(+)-PseudoephedrineAsymmetric Alkylation(R)-4-methyloctanoic acid>95%93-94%
Evans OxazolidinonesAsymmetric AlkylationGeneral α-substituted acidsHighHighGeneral Literature

Asymmetric catalysis represents a highly efficient and atom-economical approach to the synthesis of chiral molecules. A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Organocatalysis: In recent years, organocatalysis, the use of small chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral carboxylic acids, various organocatalytic strategies have been developed. For example, the conjugate addition of nucleophiles to α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine (e.g., a MacMillan catalyst), can generate a chiral aldehyde intermediate. This intermediate can then be oxidized to the corresponding carboxylic acid. A concise asymmetric synthesis of (S)-ethyl 4-methyloctanoate, a close relative of the target molecule, has been reported using an organocatalyzed MacMillan's cross-aldol reaction as the key step. This demonstrates the potential of organocatalysis in accessing this class of chiral fatty acids.

Catalysis TypeCatalyst/Reagent ExampleKey ReactionApplication
Metal-Catalyzed Asymmetric HydrogenationChiral Rhodium or Ruthenium complexesAsymmetric HydrogenationGeneral synthesis of chiral carboxylic acids
OrganocatalysisMacMillan catalyst (chiral imidazolidinone)Michael Addition / Aldol ReactionSynthesis of chiral aldehydes as precursors to carboxylic acids

Chemoenzymatic and Biocatalytic Approaches for Enantioselective Formation

Chemoenzymatic and biocatalytic methods represent a powerful strategy for asymmetric synthesis, leveraging the high stereoselectivity of enzymes to create chiral centers with precision. These approaches can be designed as multi-step, one-pot cascades that convert simple achiral precursors into enantiopurified products, minimizing the need for purification of intermediates. nih.govrsc.org

A potential biocatalytic route to this compound could involve a sequence of enzymatic reactions. For instance, a cascade could be initiated by the regioselective hydroxylation of a nonanoic acid precursor at the C4 position by a P450 peroxygenase. This would be followed by the oxidation of the resulting hydroxyl group to a ketone by a dehydrogenase. The final and key stereoselective step would involve an asymmetric reduction of the keto-acid, catalyzed by a ketoreductase (KRED), to yield this compound with high enantiomeric excess (ee). The selection of a KRED that exhibits a strong preference for producing the (R)-enantiomer is crucial for the success of this pathway. Such enzymatic cascades offer the advantages of mild reaction conditions, high selectivity, and reduced environmental impact. rsc.org

Another prominent chemoenzymatic strategy involves the use of ene-reductases (ERs). These enzymes catalyze the asymmetric reduction of activated C=C double bonds. researchgate.net A synthesis could start from an α,β-unsaturated carboxylic acid, which is then stereoselectively reduced by an ER to install the chiral center at the C4 position, followed by further chemical modifications to complete the synthesis of the target molecule.

Enantiomeric Resolution Techniques

Resolution techniques are widely employed to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, enantiomerically pure components. Since enantiomers possess identical physical properties, direct separation is not feasible. Resolution is achieved by converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated. libretexts.org

One of the most established and industrially scalable methods for resolving racemic acids is through the formation of diastereomeric salts. ulisboa.ptlibretexts.org This technique involves reacting the racemic 4-methylnonanoic acid with an enantiomerically pure chiral base, often referred to as a resolving agent. The resulting products are two diastereomeric salts with different solubilities.

The process typically involves:

Salt Formation: The racemic acid is dissolved in a suitable solvent and treated with a single enantiomer of a chiral amine, such as (R)-1-phenylethanamine or brucine.

Fractional Crystallization: Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or solvent evaporation. The success of the separation depends heavily on the choice of solvent and the crystallization conditions. gavinpublishers.com

Isolation and Liberation: The crystallized salt is separated by filtration. The pure enantiomer of the acid is then recovered by treating the salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and remove the chiral base.

This method is often favored on a large scale due to its cost-effectiveness and straightforward implementation. ulisboa.pt However, it may require several recrystallization cycles to achieve high enantiomeric purity. libretexts.org

Table 1: Hypothetical Diastereomeric Salt Resolution of Racemic 4-Methylnonanoic Acid

StepReagents & ConditionsExpected Outcome
1. Salt Formation Racemic 4-methylnonanoic acid, (R)-1-phenylethanamine, EthanolFormation of a mixture of two diastereomeric salts: ((R)-acid•(R)-base) and ((S)-acid•(R)-base).
2. Crystallization Cooling the ethanolic solutionPreferential precipitation of the less soluble diastereomeric salt, e.g., ((R)-acid•(R)-base).
3. Filtration Standard filtration apparatusSeparation of the solid ((R)-acid•(R)-base) salt from the mother liquor enriched in the ((S)-acid•(R)-base) salt.
4. Liberation Treatment of the solid salt with aqueous HCl, followed by extractionIsolation of enantiomerically enriched this compound.

Kinetic resolution is a dynamic process that relies on the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution, particularly using lipases, is a highly effective method for producing enantiopure acids and esters. nih.gov

In this approach, a racemic ester of 4-methylnonanoic acid is subjected to hydrolysis catalyzed by a lipase (B570770). The enzyme, being chiral, will selectively hydrolyze one enantiomer at a much faster rate than the other. For example, a lipase might preferentially hydrolyze the (R)-ester to the (R)-acid, leaving the unreacted (S)-ester behind. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product acid and the remaining ester. mdpi.com

Key factors for a successful resolution include the choice of lipase, the ester substrate, the solvent, and the reaction temperature. polimi.it Lipases from Pseudomonas fluorescens (Lipase AK) and Candida antarctica Lipase B (CAL-B) are known for their high enantioselectivity in such resolutions. nih.govmdpi.com

Table 2: Representative Lipases for Kinetic Resolution of Carboxylic Acid Esters

Lipase SourceCommon Acyl Donor/SubstrateTypical SolventEnantioselectivity (E-value)
Pseudomonas fluorescens (Lipase AK)Vinyl acetateTetrahydrofuran (THF), TolueneOften >200 mdpi.com
Pseudomonas cepacia (Lipase PS)Vinyl acetateDiisopropyl ether (DIPE)>100 nih.gov
Candida antarctica Lipase B (CAL-B)Esters for hydrolysisBuffer/Organic Co-solventHigh, varies with substrate nih.gov
Candida rugosa Lipase (CRL)Esters for hydrolysisBuffer/DIPEHigh, varies with substrate nih.gov

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. researchgate.net The separation is based on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase. aocs.org

For the resolution of 4-methylnonanoic acid, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective. researchgate.net Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated broad applicability for resolving a variety of chiral compounds, including carboxylic acids. researchgate.netnih.gov The racemic mixture is injected onto the column, and as the mobile phase flows through, the two enantiomers are retained differently, leading to their separation and elution at different times. While highly effective for achieving excellent enantiopurity, this method is often more expensive and less scalable than crystallization or enzymatic resolution, making it more common for analytical purposes or small-scale production. researchgate.net

Comparative Analysis of Synthetic Routes: Enantioselectivity, Yield, and Scalability Considerations

The choice of a synthetic route for producing enantiopure this compound depends on a careful evaluation of several factors, including the desired level of enantiopurity, yield, cost, and the scale of production.

Chemoenzymatic and Biocatalytic Approaches offer the potential for very high enantioselectivity (often >99% ee) and high theoretical yields, as they construct the chiral center directly rather than separating a pre-existing mixture. nih.gov As these technologies mature, their scalability is improving, presenting a sustainable and efficient alternative to traditional chemical methods.

Diastereomeric Salt Formation is a robust and well-established technique that is particularly well-suited for large-scale industrial production due to its low cost and operational simplicity. ulisboa.pt However, the maximum theoretical yield for the desired enantiomer is 50%, and achieving high enantiopurity can be labor-intensive, often requiring multiple recrystallizations.

Enzymatic Kinetic Resolution provides an excellent balance of high enantioselectivity and operational simplicity under mild conditions. mdpi.com Like other resolution methods, its maximum yield is capped at 50%. However, the high selectivity of many lipases can readily produce products with >95% ee. The cost of the enzyme can be a factor, but immobilization allows for catalyst recycling, improving process economics.

Chromatographic Resolution on chiral stationary phases offers the highest resolution power, capable of separating enantiomers to >99.9% ee. However, it is generally the most expensive method and suffers from lower throughput, limiting its application to high-value products or analytical-scale separations. researchgate.net

Table 3: Comparative Overview of Synthetic Methodologies

MethodologyEnantioselectivity (ee)Max. Theoretical YieldScalability & Cost Considerations
Biocatalytic Synthesis Very High (>99%)Approaching 100%Increasingly scalable; can be cost-effective with enzyme recycling.
Diastereomeric Salt Formation Moderate to High (requires optimization)50%Excellent for large scale; generally low cost. ulisboa.pt
Enzymatic Kinetic Resolution High to Very High (>95%)50%Good scalability; enzyme cost can be significant but recyclable.
Chiral Chromatography Excellent (>99%)50%Low scalability; high cost, best for analytical or small-scale prep.

Sophisticated Analytical Characterization of R 4 Methylnonanoic Acid for Stereochemical Purity

Chromatographic Methods for Enantiomeric Excess and Purity Determination

Chromatographic techniques are fundamental for separating enantiomers, allowing for the accurate determination of their relative proportions in a mixture. This is achieved by creating a transient diastereomeric interaction between the analyte enantiomers and a chiral selector, which is either part of the stationary phase or a mobile phase additive.

Chiral Gas Chromatography (GC) with Derivatization

Chiral Gas Chromatography (GC) is a high-resolution technique suitable for volatile and thermally stable compounds. However, carboxylic acids like 4-methylnonanoic acid are highly polar and non-volatile due to hydrogen bonding. Therefore, a crucial prerequisite for their analysis by GC is a derivatization step to convert the carboxyl group into a less polar, more volatile ester. sigmaaldrich.com This process must not cause racemization of the chiral center. sigmaaldrich.com

The most common derivatization method is esterification to form fatty acid methyl esters (FAMEs). nih.gov This can be achieved using reagents such as boron trichloride (B1173362) in methanol (B129727) (BCl3-methanol) or diazomethane. sigmaaldrich.com Another approach involves using reagents like pentafluorobenzyl bromide (PFBBr), which creates derivatives suitable for sensitive electron capture detection (ECD). researchgate.net

Once derivatized, the enantiomers are separated on a chiral stationary phase (CSP). For branched-chain fatty acid derivatives, columns containing derivatized cyclodextrins are highly effective. labrulez.com These cyclodextrin (B1172386) phases, such as those based on permethylated β-cyclodextrin, create a chiral environment where the enantiomeric derivatives can form transient diastereomeric inclusion complexes, leading to different retention times.

Table 1: Typical Conditions for Chiral GC Analysis of Carboxylic Acids

Parameter Description
Derivatization Reagent Boron trichloride/Methanol, Diazomethane, Pentafluorobenzyl Bromide (PFBBr)
Derivative Formed Methyl ester, Pentafluorobenzyl ester
Chiral Stationary Phase Derivatized cyclodextrins (e.g., trifluoroacetyl derivatized γ-cyclodextrin, permethylated β-cyclodextrin)
Carrier Gas Hydrogen, Helium
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)

| Typical Application | Determination of enantiomeric excess of chiral fatty acids in various matrices. |

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for enantiomeric separation that often does not require derivatization of the analyte. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. phenomenex.com A variety of CSPs are commercially available and effective for the resolution of chiral carboxylic acids.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are among the most successful for a broad range of chiral compounds, including carboxylic acids. researchgate.netnih.gov Another important class of CSPs are the macrocyclic glycopeptides, such as vancomycin (B549263) and teicoplanin phases, which offer unique selectivity, particularly in reversed-phase and polar ionic modes. lcms.cz Pirkle-type or "brush-type" phases, which are based on a small chiral molecule bonded to the silica surface, can also provide excellent resolution through π-π interactions, hydrogen bonding, and dipole-dipole interactions. scas.co.jp

The choice of mobile phase is critical and depends on the CSP and the analyte. Normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., water/acetonitrile with acidic modifiers), and polar organic modes (e.g., methanol/acetonitrile) are all employed to optimize the separation. researchgate.netlcms.cz

Table 2: Chiral HPLC Methodologies for Carboxylic Acid Enantioseparation

Chiral Stationary Phase (CSP) Type Common Mobile Phase Modes Principle of Separation
Polysaccharide-based (e.g., Cellulose, Amylose derivatives) Normal Phase, Reversed Phase, Polar Organic Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide structure.
Macrocyclic Glycopeptide (e.g., Vancomycin, Teicoplanin) Reversed Phase, Polar Ionic, Polar Organic Multiple interactions including ion-exchange, hydrogen bonding, inclusion complexing, and steric repulsion within the complex macrocyclic structure.

| Pirkle-type (e.g., Dinitrobenzoyl phenylglycine) | Normal Phase, Polar Organic | π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector. |

Capillary Electrophoresis with Chiral Selectors

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires only minute sample volumes. For chiral separations, a chiral selector is added to the background electrolyte (BGE). nih.gov The enantiomers, which have identical electrophoretic mobilities, are separated based on their differential binding affinities to the chiral selector, resulting in different effective mobilities. researchgate.net

Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their versatility and commercial availability. researchgate.net The hydrophobic inner cavity and hydrophilic outer surface of CDs allow for the formation of inclusion complexes with the analyte enantiomers. The subtle differences in the stability of these diastereomeric complexes lead to their separation.

Other classes of chiral selectors have also been successfully employed for the separation of acidic compounds. These include polysaccharides like heparin and chondroitin (B13769445) sulfate, macrocyclic antibiotics such as vancomycin, and bile salt micelles. nih.govnih.govnih.gov The choice of selector and the optimization of BGE composition (pH, concentration of selector, organic modifiers) are crucial for achieving baseline resolution. Nonaqueous capillary electrophoresis (NACE) can also be employed, using organic solvents as the medium, which can alter the separation selectivity significantly compared to aqueous systems. nih.gov

Table 3: Common Chiral Selectors for Capillary Electrophoresis

Chiral Selector Class Specific Examples Mechanism
Cyclodextrins Native β-CD, Hydroxypropyl-β-CD, Sulfated β-CD Enantioselective inclusion complexation within the chiral cavity.
Polysaccharides Heparin, Chondroitin Sulfate, Dextrin Interactions based on hydrogen bonding and electrostatic forces.
Macrocyclic Antibiotics Vancomycin, Azithromycin Complex formation through multiple interaction points (hydrogen bonding, ionic, steric).

| Bile Salts | Sodium cholate, Sodium deoxycholate | Formation of chiral micelles that partition the enantiomers differently. |

Spectroscopic Techniques for Absolute Configuration Assignment

While chromatographic methods excel at determining enantiomeric purity, spectroscopic techniques are required to assign the absolute configuration (i.e., R or S) of a chiral center. These chiroptical methods rely on the differential interaction of chiral molecules with polarized light.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during its fundamental vibrational transitions. wikipedia.org The resulting VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration. nih.gov

A key advantage of VCD is that it can be performed on samples in solution, eliminating the need for crystallization which is often a prerequisite for X-ray crystallography. biotools.us The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretical spectrum predicted by quantum chemical calculations. spectroscopyeurope.com

The process involves:

Measuring the experimental VCD and infrared (IR) spectra of one enantiomer (e.g., (R)-4-methylnonanoic acid) in a suitable solvent like deuterated chloroform (B151607) (CDCl3).

Performing ab initio calculations, typically using Density Functional Theory (DFT), to predict the VCD spectrum for one of the enantiomers (e.g., the R-enantiomer).

The predicted spectrum for the other enantiomer (S) is simply the mirror image of the calculated R-spectrum.

The experimental spectrum is then compared to the two calculated spectra. A good match between the experimental spectrum and the calculated spectrum for the R-enantiomer confirms the absolute configuration as R.

This powerful combination of experimental spectroscopy and theoretical calculation provides an unambiguous assignment of the absolute stereochemistry of the molecule in its solution-state conformation. biotools.usspectroscopyeurope.com

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) Spectroscopy

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential absorption and rotation of polarized light, respectively, in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. mgcub.ac.in These phenomena arise from the electronic transitions within a chiral molecule.

The ORD spectrum is a plot of specific rotation versus wavelength. In the vicinity of a UV-Vis absorption band of a chromophore, the ORD curve shows a characteristic S-shape, a phenomenon known as the Cotton effect. bhu.ac.inamrita.edu A positive Cotton effect (peak at a longer wavelength than the trough) or a negative Cotton effect (trough at a longer wavelength) is directly related to the stereochemistry of the environment around the chromophore. mgcub.ac.in The enantiomer of a compound will exhibit an ORD curve that is a mirror image with a Cotton effect of the opposite sign. scribd.com

This compound itself lacks a strong chromophore, as the carboxyl group exhibits only a weak n→π* transition around 210-220 nm. scribd.comkud.ac.in While this can sometimes be sufficient for analysis, the signals are often weak. To enhance the chiroptical response for ECD or ORD analysis, the carboxylic acid can be derivatized with a chromophoric group. msu.edu For instance, a method involving derivatization with 1,4-diaminobenzene and subsequent complexation with a bis-zinc porphyrin "tweezer" has been used to determine the absolute configuration of α-chiral carboxylic acids via exciton-coupled circular dichroism (ECCD), where the sign of the resulting strong bisignate CD signal is predictable and directly correlates to the absolute configuration. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents or Derivatization

The determination of the stereochemical purity of this compound is crucial, and Nuclear Magnetic Resonance (NMR) spectroscopy, enhanced by the use of chiral auxiliaries, provides a powerful method for this purpose. This technique relies on converting the enantiomeric pair into diastereomers, which are distinguishable by NMR due to their different magnetic environments. This conversion can be achieved non-covalently with chiral solvating agents (CSAs) or covalently with chiral derivatizing agents (CDAs). nih.gov

Chiral Solvating Agents (CSAs): CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These interactions, typically involving hydrogen bonding and steric effects, are strong enough to induce different chemical shifts (δ) in the NMR spectra for the (R) and (S) enantiomers of 4-methylnonanoic acid. rsc.orgnih.gov Commonly used CSAs for carboxylic acids include amino alcohols like diphenylprolinol derivatives or BINOL-based compounds. rsc.orgfrontiersin.org

When a racemic or enantiomerically enriched sample of 4-methylnonanoic acid is mixed with a CSA in an NMR solvent (e.g., CDCl₃), the protons near the chiral center of the (R) and (S) enantiomers will experience different shielding effects from the chiral agent. This results in the splitting of NMR signals into two distinct sets, one for the (R)-diastereomeric complex and one for the (S)-diastereomeric complex. The enantiomeric excess (% ee) can then be accurately determined by integrating the areas of these separated signals. nih.govfrontiersin.org For 4-methylnonanoic acid, the protons most likely to show observable chemical shift non-equivalence (ΔΔδ) would be those on the carbons adjacent to the chiral center (C3 and C5) and the methyl group at C4.

Chiral Derivatizing Agents (CDAs): Alternatively, CDAs are enantiomerically pure reagents that react with the carboxylic acid group of (R)- and (S)-4-methylnonanoic acid to form stable, covalent diastereomeric derivatives, such as esters or amides. science.gov For example, a chiral alcohol like (S)-(-)-1-phenylethanol can be reacted with 4-methylnonanoic acid to form diastereomeric esters. These newly formed diastereomers have distinct physicochemical properties, leading to well-resolved signals in the ¹H or ¹³C NMR spectrum.

The advantage of using CDAs is that the resulting diastereomers are stable, often leading to larger and more easily quantifiable signal separations compared to the transient complexes formed with CSAs. However, the derivatization reaction must proceed to completion without any kinetic resolution or racemization to ensure accurate quantification. researchgate.net

The table below illustrates hypothetical ¹H NMR data for the methyl protons at the chiral center of 4-methylnonanoic acid after interaction with a chiral auxiliary.

Compound/ComplexProton AnalyzedChemical Shift (δ) of (R)-enantiomer (ppm)Chemical Shift (δ) of (S)-enantiomer (ppm)Chemical Shift Difference (ΔΔδ) (ppm)
4-Methylnonanoic acid + Chiral Solvating Agent4-CH₃0.950.920.03
Diastereomeric Ester with Chiral Alcohol4-CH₃0.980.910.07

Note: The data in this table is hypothetical and serves to illustrate the principle of chiral discrimination by NMR.

Mass Spectrometry for Structural Confirmation and Isotopic Labeling Studies

Mass spectrometry (MS) is an indispensable tool for the structural analysis of this compound. It provides precise information on the molecular weight and elemental composition, and through fragmentation analysis, confirms the molecular structure, including the position of the methyl branch.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS confirms its molecular formula, C₁₀H₂₀O₂.

The theoretical monoisotopic mass is calculated from the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O). The experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is then compared to this theoretical value. A close match provides strong evidence for the compound's elemental composition, distinguishing it from other isobaric compounds that have the same nominal mass but different elemental formulas.

ParameterValue
Molecular FormulaC₁₀H₂₀O₂
Theoretical Monoisotopic Mass172.14633 u
Hypothetical Experimental Mass172.14651 u
Mass Error+1.0 ppm

Note: The experimental mass and error are hypothetical values used for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation pattern. In an MS/MS experiment, the molecular ion (or a protonated/deprotonated version) of the analyte is first selected in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting mass spectrum of these fragments provides a structural fingerprint of the molecule.

For branched-chain fatty acids like 4-methylnonanoic acid, analysis is often performed on their methyl ester (FAME) derivatives to improve volatility and direct fragmentation. The electron ionization (EI) MS/MS spectrum of 4-methylnonanoic acid methyl ester would exhibit characteristic cleavages of the carbon-carbon bonds adjacent to the methyl branch at the C4 position. researchgate.netnih.gov

The key fragmentation pathways would involve cleavages of the C3-C4 and C4-C5 bonds. The resulting product ions allow for the precise localization of the methyl group along the aliphatic chain. This is distinct from the fragmentation of a straight-chain fatty acid, which would show a more regular series of losses of 14 Da (CH₂). libretexts.org

Below is a table of expected key fragment ions from the MS/MS analysis of 4-methylnonanoic acid methyl ester (Molecular Weight: 186.29).

Precursor Ion (m/z)Proposed Fragment Structure/LossKey Product Ions (m/z)
186 ([M]⁺˙)Cleavage at C4-C5101
186 ([M]⁺˙)Cleavage at C3-C4129
186 ([M]⁺˙)McLafferty rearrangement74
186 ([M]⁺˙)Loss of methoxy (B1213986) group (-OCH₃)155

Note: The m/z values are based on predicted fragmentation patterns for branched-chain fatty acid methyl esters. nih.gov

Biological and Ecological Roles of R 4 Methylnonanoic Acid Excluding Human Clinical Contexts

Function as Pheromone Components in Interspecies Communication

(R)-4-methylnonanoic acid is recognized as a key element in the pheromone blends of several insect species, primarily mediating aggregation behaviors. Its role in other forms of chemical communication, such as alarm signaling, has not been established.

Research has identified this compound as a component of the male-produced aggregation pheromone in rhinoceros beetles of the genus Oryctes. researchgate.netguaminsects.net This compound, in conjunction with other volatile molecules, attracts both male and female conspecifics to feeding and mating sites.

Specifically, in the date palm fruit stalk borer, Oryctes elegans, 4-methyloctanoic acid is the major and essential component of the male aggregation pheromone. researchgate.net While it is only weakly attractive on its own, its presence is crucial for aggregation. researchgate.net Similarly, males of the coconut rhinoceros beetle, Oryctes rhinoceros, produce a pheromone blend that includes 4-methyloctanoic acid. nih.govresearchgate.net Studies on the Guam strain of Oryctes rhinoceros (CRB-G) have confirmed that males produce exclusively the (R)-enantiomer of 4-methylnonanoic acid, along with ethyl (R)-4-methyloctanoate. gre.ac.uk The primary behavioral response elicited by these pheromone blends is aggregation, bringing individuals together for mating and resource exploitation. researchgate.netguaminsects.net

There is no scientific evidence to suggest that this compound functions as an alarm pheromone in any insect species. Alarm pheromones typically trigger responses such as dispersal or aggression, which have not been observed in response to this compound.

Table 1: Role of this compound in Insect Aggregation Pheromones

Insect Species Pheromone Component(s) Behavioral Response
Oryctes elegans (Date Palm Fruit Stalk Borer) 4-Methyloctanoic acid (major), Ethyl 4-methyloctanoate, and other minor components researchgate.net Aggregation
Oryctes rhinoceros (Coconut Rhinoceros Beetle) Ethyl 4-methyloctanoate, 4-Methyloctanoic acid , Ethyl 4-methylheptanoate nih.govresearchgate.net Aggregation
Oryctes rhinoceros (Guam Strain, CRB-G) Ethyl (R)-4-methyloctanoate, (R)-4-Methyloctanoic acid gre.ac.uk Aggregation

Electrophysiological studies, such as electroantennography (EAG), have been employed to investigate the sensitivity of insect antennae to this compound. In Oryctes elegans, antennae of both males and females show a response to 4-methyloctanoic acid. researchgate.net

Table 2: Electrophysiological Responses to Pheromone Components in Oryctes Species

Insect Species Compound Electrophysiological Technique Antennal Response
Oryctes elegans 4-Methyloctanoic acid Electroantennography (EAG) Response observed in both males and females researchgate.net
Oryctes rhinoceros (Guam Strain, CRB-G) (R)-4-Methyloctanoic acid Electroantennography (EAG) No response observed gre.ac.uknih.gov
Oryctes rhinoceros (Guam Strain, CRB-G) Ethyl (R)-4-methyloctanoate Electroantennography (EAG) Strong and consistent response in both males and females gre.ac.uknih.gov

Role in Microbial Signaling and Metabolite Exchange

There is currently no specific scientific literature that identifies a role for this compound in microbial signaling or metabolite exchange. While branched-chain fatty acids, in general, are known to be involved in bacterial communication and metabolism, the specific functions of this compound in these processes have not been documented. nih.govfrontiersin.orgnih.gov

No studies have directly implicated this compound in the modulation of quorum sensing in bacterial systems. Research on quorum sensing inhibitors has explored various fatty acids, but a specific role for this compound has not been reported. stjude.orgfrontiersin.org

The secretion and uptake mechanisms of this compound in microbial cultures have not been characterized in the available scientific literature.

Involvement in Plant-Insect and Plant-Microbe Interactions

There is no direct evidence in the scientific literature to suggest that this compound is involved in plant-insect or plant-microbe interactions. While plants are known to release a variety of organic acids through their root exudates to mediate interactions with soil microbes and insects, this compound has not been identified as one of these signaling molecules. ias.ac.inthepharmajournal.com

Chemosensory Cues for Pollinators or Herbivores

Volatile fatty acids, including branched-chain variants like 4-methylnonanoic acid, are significant components of animal odors and can act as powerful chemosensory cues. In the context of herbivores, these compounds can signal the presence of competitors or unsuitability of a host, thereby influencing behaviors such as feeding and oviposition.

Research has identified 4-methylnonanoic acid and the related 4-methyloctanoic acid as major contributors to the characteristic odor of mutton. thegoodscentscompany.com More directly in an ecological context, studies on the hawkmoth, Manduca sexta, have shown that carboxylic acids emitted from the frass (feces) of conspecific larvae can deter female moths from laying eggs on a plant. researchgate.net This deterrence is a critical mechanism for avoiding food competition and increased predation risk for the offspring. researchgate.net While specific studies isolating this compound's effect on pollinators are not prevalent, the broader role of volatile organic compounds in attracting pollinators is well-established.

Table 1: Examples of Branched-Chain Fatty Acids as Chemosensory Cues for Herbivores
CompoundOrganismObserved EffectReference
3-Methylpentanoic Acid, Hexanoic AcidManduca sexta (Hawkmoth)Frass components that deter female oviposition. researchgate.net
4-Methylnonanoic Acid, 4-Methyloctanoic AcidSheep (Ovis aries)Major contributor to mutton odor. thegoodscentscompany.com

Defensive Compounds or Mediators in Plant Response

While direct evidence for this compound as a primary defensive compound in plants is limited, the role of other short- and medium-chain fatty acids in plant defense signaling is well-documented. Fatty acids and their derivatives are integral to the jasmonic acid (JA) signaling pathway, a critical component of plant defense against herbivores and certain pathogens. nih.govnih.govmdpi.com

Notably, hexanoic acid, a six-carbon fatty acid, has been identified as a potent natural priming agent that enhances plant defenses. nih.govresearchgate.netfrontiersin.org Treatment with hexanoic acid can induce resistance against a broad spectrum of pathogens in various host plants by activating both salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways. researchgate.netfrontiersin.org This process, known as priming, prepares the plant to respond more quickly and robustly to subsequent attacks. nih.gov Given the structural similarities, it is plausible that longer branched-chain fatty acids like this compound could play analogous or modulatory roles within these complex signaling networks, although specific research is required. The Mediator complex is a key transcriptional co-regulator that integrates signals from hormones like JA to orchestrate adaptive responses to biotic and abiotic stress. nih.govmdpi.com

Structure-Activity Relationships (SAR) in Biological Systems

The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional structure. The length of the alkyl chain, the position and stereochemistry of the methyl branch, and the carboxylic acid group all contribute to its interaction with biological targets such as receptors and enzymes.

Impact of Alkyl Chain Length and Branching Stereochemistry on Biological Activity

The specific structure of a fatty acid is a key determinant of its function. Variations in alkyl chain length and branching patterns can lead to significant differences in biological activity.

Alkyl Chain Length: Studies on fatty acid derivatives have shown a clear relationship between chain length and biological effect. For instance, in a study on phosphonium-based fatty acid ionic liquids, an increase in the alkyl chain length of the fatty acid anion resulted in increased antimicrobial toxicity against various bacteria and fungi. researchgate.net This suggests that lipophilicity and the ability to interact with or disrupt cell membranes are chain-length dependent.

Branching and Stereochemistry: The presence and configuration of alkyl branches are also critical. Chiral natural products are often biosynthesized as single enantiomers because stereochemistry plays a pivotal role in their biological activity. mdpi.com The specific "(R)" configuration at the C4 position of 4-methylnonanoic acid dictates how the molecule fits into a binding site. Different stereoisomers (e.g., the (S)-enantiomer) may exhibit vastly different or even no activity, as the precise spatial arrangement of atoms is necessary for effective interaction with chiral biological macromolecules. mdpi.com

Stereospecificity in Receptor Binding or Enzymatic Recognition (non-human systems)

Biological systems are inherently chiral, and thus interactions between small molecules and proteins are often highly stereospecific. This principle is fundamental to understanding the function of this compound.

Enzymes and receptors possess three-dimensional active sites or binding pockets that are themselves chiral. Consequently, they can differentiate between stereoisomers of a ligand. A compelling example is seen with isomers of the natural-product-inspired compound 3-Br-acivicin, tested for antimalarial activity against Plasmodium falciparum. mdpi.com Only the isomers with a specific stereochemistry, (5S, αS), showed significant antiplasmodial effects. mdpi.com This high degree of stereospecificity was attributed not only to target binding but also to selective uptake by L-amino acid transport systems, which recognize only the correctly configured isomer. mdpi.com Similarly, the biosynthesis of fatty acids involves enzymes that exhibit stereochemical differentiation in their incorporation of building blocks. dntb.gov.ua This underscores that the "(R)" configuration of 4-methylnonanoic acid is not arbitrary but is likely key to its recognition and function in specific non-human biological systems.

Computational Modeling and Molecular Docking Studies of Ligand-Receptor Interactions (non-human receptors)

To understand how this compound interacts with its biological targets at a molecular level, computational methods are invaluable. Homology modeling and molecular docking are powerful techniques used to predict the three-dimensional structure of receptors and simulate how ligands bind to them.

These approaches have been particularly insightful in the study of insect olfactory receptors (ORs), which are the primary targets for semiochemicals like branched-chain fatty acids. frontiersin.orgijbs.comnih.gov Insect ORs are a diverse family of ligand-gated ion channels. frontiersin.org Recent advances in protein structure prediction and the resolution of some insect OR structures have paved the way for Structure-Based Virtual Screening (SBVS) to identify new ligands. ijbs.com

Docking simulations can predict the binding pose of a ligand within the receptor's binding pocket, identifying key amino acid residues that may interact with the ligand through hydrophobic, hydrogen bonding, or other interactions. frontiersin.orgbiorxiv.org For example, modeling studies on selected insect ORs have proposed conserved motifs and loop regions that may serve as a basis for ligand binding. frontiersin.org Although specific docking studies for this compound are not widely published, these computational workflows provide a robust framework for predicting which insect ORs it might activate and for elucidating the structural basis of that recognition. ijbs.combiorxiv.org

Table 2: Summary of Computational Approaches for Studying Ligand-Receptor Interactions in Insects
TechniqueApplicationKey InsightsReference
Homology ModelingPredicting 3D structures of insect Olfactory Receptors (ORs) using a known template structure (e.g., Orco).Enables structural analysis even when experimental structures are unavailable. frontiersin.org
Molecular DockingSimulating the binding of a ligand (odorant) into the predicted binding pocket of an OR.Identifies potential binding poses and key interacting amino acid residues. Helps understand the molecular basis of receptor specificity. frontiersin.orgijbs.combiorxiv.org
Structure-Based Virtual Screening (SBVS)Using a receptor's 3D model to screen large libraries of compounds for potential ligands.Accelerates the discovery of new, behaviorally active molecules for pest control or other applications. ijbs.com

Research Applications and Derivatization Strategies of R 4 Methylnonanoic Acid

Utilization as a Chiral Building Block in Organic Synthesis

Chiral building blocks are fundamental in the stereoselective synthesis of complex organic molecules, including natural products and pharmaceuticals. The stereocenter in (R)-4-methylnonanoic acid presents it as a potential starting material for the synthesis of molecules with specific stereochemical requirements.

Precursor for the Synthesis of Complex Natural Products and Analogs

While the use of chiral branched-chain fatty acids as precursors in the synthesis of natural products like insect pheromones and macrolide antibiotics is a well-established strategy, specific examples detailing the utilization of this compound for the synthesis of complex natural products or their analogs are not extensively documented in publicly available research. The general principle involves leveraging the existing stereocenter to control the stereochemistry of subsequent reaction steps, thereby avoiding the need for asymmetric synthesis or chiral resolution. Insect pheromones, for instance, often feature methyl-branched chiral centers, making chiral fatty acids valuable starting materials. nih.govrsc.orgiisc.ac.in Similarly, the synthesis of complex macrolide antibiotics can employ chiral fragments derived from readily available chiral precursors. nih.govescholarship.org

Incorporation into Labeled Probes for Biochemical Pathway Elucidation

Isotopically labeled compounds are invaluable tools for tracing metabolic pathways and understanding biochemical processes. nih.govnih.gov The incorporation of stable isotopes, such as ¹³C or ²H, into this compound would create a labeled probe that could be used to investigate its biosynthesis and metabolism in various organisms. While the use of stable isotope-labeled fatty acids in metabolic research is a common practice, specific studies detailing the synthesis and application of isotopically labeled this compound for biochemical pathway elucidation are not readily found in the current body of scientific literature. researchgate.netotsuka.co.jp

Development of Chemical Probes for Olfactory Receptor Research (non-human models)

The sense of smell in animals is mediated by olfactory receptors that recognize specific volatile organic compounds. Chiral molecules often elicit different responses from olfactory receptors, making them interesting subjects for research in this area.

There is limited direct evidence of this compound being used as a chemical probe for olfactory receptor research in non-human models. However, the differential responses of insects and mammals to chiral odorants are well-documented. For instance, the olfactory systems of insects are highly sensitive to the stereochemistry of pheromones and other semiochemicals. scispace.comnih.gov Studies on the behavioral responses of mammals to enantiomers of various compounds have also shown stereospecificity. nih.gov Given that this compound is a known aroma compound with a specific chirality, it represents a potential candidate for investigating the stereoselectivity of olfactory receptors in various non-human species.

Investigation in Materials Science: Chiral Polymer Additives or Lipid Constituents

The incorporation of chiral units into polymers and lipids can impart unique properties to these materials, leading to applications in areas such as chiral separations and the development of liquid crystals.

Currently, there is a lack of specific research demonstrating the use of this compound as a chiral polymer additive or a constituent of chiral lipids in materials science. However, the broader field of materials science has explored the synthesis and properties of polymers with chiral side chains. researchgate.netrsc.orgresearchgate.netnih.govmdpi.com The introduction of a chiral center can influence the polymer's secondary structure, leading to the formation of helical structures and chiral liquid crystalline phases. Similarly, the composition of fatty acids in lipid membranes significantly affects their physical properties, such as fluidity and organization. researchgate.netnih.govnih.govlipotype.comfrontiersin.org The inclusion of branched-chain fatty acids can modulate membrane properties, and the chirality of these fatty acids could introduce an additional layer of complexity and functionality.

Contribution to Aroma Chemistry Research (Excluding Food Safety/Consumption Data)

The most significant area of research involving this compound is in aroma chemistry, where it has been identified as a key contributor to the characteristic flavor profiles of certain foods.

Profiling of Volatile Components in Natural Extracts

This compound has been extensively profiled as a volatile component in natural extracts, particularly in relation to the aroma of sheep and goat milk and meat. researchgate.netrsc.org It is recognized as one of the branched-chain fatty acids responsible for the distinct "mutton" or "goaty" flavor. researchgate.netnih.gov Studies have shown that the (R)-enantiomer is the naturally occurring form in these products. rsc.org The concentration of 4-methylnonanoic acid, along with other branched-chain fatty acids like 4-ethyloctanoic acid and 4-methyloctanoic acid, is a critical factor in determining the intensity of this characteristic flavor. mdpi.com

Beyond sheep and goat products, the profiling of volatile fatty acids is a common practice in the characterization of fermented dairy products. nih.govfrontiersin.orgresearchgate.netspkx.net.cnnih.gov While the presence of various fatty acids is well-documented in these products, specific identification and quantification of the (R)-enantiomer of 4-methylnonanoic acid are less commonly reported. The analysis of microbial volatile organic compounds (mVOCs) is another area where branched-chain fatty acids may be present, although specific data for this compound is limited. proquest.comnih.govswesiaq.seugm.ac.idresearchgate.net Similarly, while plants produce a vast array of volatile organic compounds, the presence of this compound in plant volatiles has not been a major focus of research. nih.gov

Below is an interactive data table summarizing the reported occurrence of 4-methylnonanoic acid in various natural extracts.

Natural SourceCompound IdentifiedSignificance
Sheep Meat/Fat4-Methylnonanoic acidContributes to the characteristic "mutton" aroma.
Goat Meat/Milk4-Methylnonanoic acidContributes to the characteristic "goaty" aroma.
Fermented Dairy ProductsVarious volatile fatty acidsGeneral flavor components.

Olfactory Perception Studies Focused on Structure-Odor Relationships

The olfactory perception of chiral molecules, such as this compound, is a key area of research in the study of structure-odor relationships. The three-dimensional arrangement of atoms in a chiral molecule can significantly influence its interaction with olfactory receptors, leading to different odor perceptions for its enantiomers. This section explores the sensory evaluation of this compound and related compounds, the influence of molecular structure on odor character and intensity, and the current understanding of the molecular basis for chiral discrimination in branched-chain fatty acids.

Sensory Evaluation of this compound and its Enantiomer

Sensory evaluation studies have demonstrated a distinct difference in the olfactory profiles of the enantiomers of 4-methylnonanoic acid. The (R)-enantiomer is characterized by a weak, sweaty odor. In contrast, the (S)-enantiomer is perceived as more intense, with an odor reminiscent of mutton and goat. The racemic mixture of 4-methylnonanoic acid is a significant contributor to the characteristic "soo" odor of mutton, which is often described as an unpleasant, fatty-goaty note thegoodscentscompany.com.

Odor Recognition Thresholds of 4-Methyloctanoic Acid Enantiomers in Air
CompoundOdor Recognition Threshold (ppb)Odor Description
(S)-4-Methyloctanoic acid13Muttony, goaty, fresher than the (R)-enantiomer
(R)-4-Methyloctanoic acid25Muttony, goaty, fusty

Influence of Molecular Structure on Odor

The perception of odor is intricately linked to the molecular structure of the odorant. In the case of aliphatic carboxylic acids, several structural features, including chain length, branching, and the position of the branch, have been shown to influence both odor quality and detection thresholds.

Chain Length: Studies on homologous series of straight-chain carboxylic acids have revealed that olfactory sensitivity in humans is not linear with chain length. For instance, in one study, odor detection thresholds decreased from formic acid to butyric acid, reaching a minimum, and then increased for hexanoic and octanoic acid nih.gov. This suggests an optimal chain length for potent interaction with olfactory receptors.

Methyl Branch Position: Research in animal models has shed light on the effect of the methyl group's position on the odor detection thresholds of branched-chain fatty acids. In a study on CD-1 mice, a significant negative correlation was found between the position of the methyl branch and the olfactory detection threshold for C6 carboxylic acids. Thresholds decreased as the methyl group moved from the 2-position to the 4-position (2-methylpentanoic acid > 3-methylpentanoic acid > 4-methylpentanoic acid) nih.gov. This indicates that the location of the alkyl branch plays a crucial role in determining odor potency.

Molecular Basis of Chiral Discrimination

The ability to distinguish between enantiomers is a fundamental aspect of olfaction and is attributed to the chiral nature of the olfactory receptors themselves nih.gov. These receptors are proteins that form specific binding pockets, and the differential fit of (R)- and (S)-enantiomers within these pockets leads to variations in receptor activation and, consequently, odor perception.

While the specific human olfactory receptors that respond to this compound have not been definitively identified, research on other chiral odorants has established that individual receptors can exhibit strong selectivity for one enantiomer over the other. It is hypothesized that the "weak, sweaty" odor of this compound versus the more intense "muttony, goaty" character of its (S)-enantiomer arises from their distinct interactions with different subsets of olfactory receptors. The shape and electronic properties of each enantiomer determine its binding affinity and efficacy at these receptors, leading to the observed differences in perceived odor quality and intensity. The combinatorial activation of various olfactory receptors by each enantiomer results in a unique neural signal that is interpreted by the brain as a distinct smell nih.gov.

Summary of Olfactory Perception of 4-Methyl-Branched Fatty Acid Enantiomers
CompoundOdor ProfileRelative Intensity
This compoundWeak, sweatyLess intense
(S)-4-Methylnonanoic acidMutton, goatMore intense
(R)-4-Methyloctanoic acidMuttony, goaty, fustyLess intense
(S)-4-Methyloctanoic acidMuttony, goaty, fresherMore intense

Environmental Fate and Biogeochemical Cycling of R 4 Methylnonanoic Acid

Biodegradation Pathways in Soil and Aquatic Environments

The primary mechanism for the removal of (R)-4-methylnonanoic acid from soil and aquatic systems is biodegradation, mediated by a diverse range of microorganisms. The rate and extent of this degradation are influenced by both the molecular structure of the compound and the prevailing environmental conditions.

The microbial breakdown of fatty acids, including branched-chain variants like this compound, is a fundamental metabolic process. While straight-chain fatty acids are typically degraded through the well-established β-oxidation pathway, the presence of a methyl branch can necessitate alternative enzymatic machinery.

For this compound, the methyl group is located at the C4 (or γ) position. This position does not directly hinder the initial cycles of β-oxidation. In this process, the fatty acid is activated to its coenzyme A (CoA) derivative and subsequently shortened by two-carbon units (acetyl-CoA) in each cycle. The enzymes involved in the β-oxidation of straight-chain fatty acids in bacteria, such as those from the genus Pseudomonas, include acyl-CoA synthetase, acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. researchgate.netnih.govasm.org

The degradation of this compound would proceed via β-oxidation until the methyl branch is reached. At this point, the resulting intermediate would be a branched short-chain acyl-CoA. The further metabolism of this branched intermediate is critical to the complete mineralization of the parent compound.

In cases where the methyl group is at the β-position (C3), standard β-oxidation is blocked. Such compounds often undergo an initial α-oxidation step, where the fatty acid is shortened by one carbon from the carboxyl end, thereby shifting the position of the methyl group and allowing β-oxidation to proceed. nih.govnih.govwikipedia.orgechemi.combyjus.com While not strictly necessary for the initial degradation of a 4-methyl-branched acid, the enzymatic capabilities for α-oxidation are present in various microorganisms and could play a role in the metabolism of branched intermediates.

Another potential, though typically minor, pathway for fatty acid degradation is ω-oxidation. This process involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid chain. youtube.comallen.inwikipedia.orgjst.go.jp This pathway becomes more significant when β-oxidation is impaired. youtube.comallen.in For this compound, ω-oxidation could potentially lead to the formation of dicarboxylic acids.

The table below summarizes the key enzymatic pathways involved in the degradation of fatty acids, which are relevant to the breakdown of this compound.

Degradation PathwayKey Enzymes Involved (General)Relevance to this compound
β-Oxidation Acyl-CoA Synthetase, Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, ThiolasePrimary pathway for the initial breakdown of the carbon chain until the methyl branch is encountered.
α-Oxidation Phytanoyl-CoA Dioxygenase, 2-Hydroxyphytanoyl-CoA Lyase, Aldehyde DehydrogenaseA potential pathway for the metabolism of branched intermediates that may be formed during the later stages of β-oxidation.
ω-Oxidation Cytochrome P450 monooxygenases, Alcohol Dehydrogenase, Aldehyde DehydrogenaseA minor pathway that could contribute to the overall degradation, particularly if β-oxidation is slowed or inhibited.

This table is based on general fatty acid metabolism and provides a likely framework for the degradation of this compound.

The kinetics of this compound biodegradation are highly dependent on various environmental factors that affect microbial activity and the bioavailability of the compound.

pH: Soil and water pH are critical determinants of microbial community structure and enzyme function. Most bacteria involved in the degradation of organic pollutants thrive in a pH range of 6.0 to 8.0. Extreme pH values can inhibit microbial growth and the activity of extracellular enzymes essential for breaking down complex organic molecules. For carboxylic acids, pH also influences their chemical form (ionized vs. non-ionized), which can affect their bioavailability and transport across cell membranes.

Temperature: Temperature directly influences microbial metabolic rates. Generally, an increase in temperature, up to an optimal point, will increase the rate of biodegradation. The optimal temperature for the degradation of fatty acids in mesophilic environments is typically between 25°C and 35°C. hydrogenlink.comcopernicus.org Lower temperatures will significantly slow down the degradation process, while excessively high temperatures can lead to enzyme denaturation and cell death.

Nutrient Availability: The biodegradation of organic compounds like this compound is a growth-linked process, meaning that microorganisms require essential nutrients, particularly nitrogen and phosphorus, to build biomass and sustain their metabolic activities. jst.go.jp The carbon-to-nitrogen (C:N) and carbon-to-phosphorus (C:P) ratios in the environment are critical. A deficiency in these nutrients can limit microbial growth and, consequently, the rate of degradation.

Oxygen Availability: The initial steps of fatty acid oxidation, particularly β-oxidation, are typically aerobic processes. Therefore, the presence of oxygen is a key factor for the efficient degradation of this compound in most environments. In anaerobic conditions, the degradation of fatty acids is still possible but is generally slower and involves different microbial consortia, often leading to the production of methane. researchgate.net

The following table illustrates the general influence of these parameters on biodegradation rates.

Environmental ParameterGeneral Influence on Degradation Rate
pH Optimal rates typically occur in near-neutral conditions (pH 6-8).
Temperature Rates increase with temperature up to an optimum (typically 25-35°C for mesophiles), then decline.
Nutrients (N, P) Adequate nutrient levels are essential for microbial growth and activity; limitation can significantly reduce degradation rates.
Oxygen Aerobic conditions generally favor faster and more complete degradation compared to anaerobic conditions.

This table provides a qualitative overview of the expected influence of environmental parameters on the biodegradation of this compound based on general microbial ecology principles.

Sorption, Leaching, and Bioaccumulation Potential in Ecological Systems

The behavior of this compound in soil and aquatic systems is also governed by its tendency to partition between different environmental phases.

Sorption and Leaching: Sorption refers to the association of a chemical with solid phases, such as soil organic matter and clay particles. The extent of sorption is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). researchgate.netecetoc.orgepa.govnih.govresearchgate.netnih.govresearchgate.net Chemicals with high Koc values are strongly sorbed to soil and are less likely to leach into groundwater. For an ionizable compound like this compound, sorption is pH-dependent. At environmental pH values typically above its pKa, the acid will exist predominantly in its anionic carboxylate form, which is generally more water-soluble and less sorptive than the neutral form. The mobility of this compound in soil is therefore expected to be moderate, with a higher potential for leaching in neutral to alkaline soils compared to acidic soils.

The table below provides estimated physicochemical properties relevant to the environmental fate of this compound.

PropertyEstimated Value/BehaviorImplication for Environmental Fate
Water Solubility Moderately soluble, increases with pHHigher mobility in aquatic systems, particularly at neutral to alkaline pH.
Vapor Pressure Low to moderateCan partition to the atmosphere, making atmospheric transport and degradation possible.
Log Kow (Octanol-Water Partition Coefficient) ~3.6 - 3.8Indicates a potential for bioaccumulation in aquatic organisms.
Koc (Soil Organic Carbon-Water Partitioning Coefficient) Low to moderate (estimated)Suggests moderate mobility in soil with a potential for leaching, especially in low organic carbon soils.

Note: The values in this table are estimates based on the structure of this compound and data for similar compounds, as specific experimental data are limited.

Future Research Directions and Emerging Paradigms for R 4 Methylnonanoic Acid

Development of Sustainable and Atom-Economical Asymmetric Synthetic Methodologies

The future of synthesizing (R)-4-methylnonanoic acid lies in the development of environmentally friendly and efficient methods. Traditional synthetic routes often involve multiple steps, the use of hazardous reagents, and the generation of significant waste. Modern approaches are shifting towards greener alternatives that maximize the incorporation of all starting materials into the final product, a concept known as atom economy.

Future research will likely focus on several key areas:

Organocatalysis : The use of small organic molecules as catalysts offers a metal-free approach to asymmetric synthesis, reducing the risk of heavy metal contamination of the final product. researchgate.net

Transition Metal Catalysis : While aiming to reduce reliance on heavy metals, research continues to develop highly efficient catalysts from more abundant and less toxic metals. These methods aim for high enantioselectivity in creating the specific (R)-enantiomer. researchgate.net

Biocatalysis : Employing enzymes or whole-cell systems for the synthesis of this compound is a promising sustainable route. unito.it Biocatalytic processes can be highly selective and operate under mild conditions, often in aqueous media. frontiersin.org

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Organocatalysis Metal-free, often uses readily available catalysts. researchgate.netAvoids metal contamination, can lead to simpler purification.
Transition Metal Catalysis High efficiency and selectivity with a wide range of substrates. researchgate.netCan provide high yields and enantiomeric purity.
Biocatalysis Utilizes enzymes for stereospecific transformations. unito.itHigh enantioselectivity, mild reaction conditions, environmentally friendly. frontiersin.org

Discovery of Novel Biological Functions and Elucidation of Molecular Targets in Non-Human Systems

The known biological role of this compound is primarily as an aggregation pheromone in certain species of rhinoceros beetles. guaminsects.netresearchgate.net However, its full spectrum of biological activity in the natural world is likely broader. Future investigations will aim to uncover new roles for this molecule in various non-human systems.

Key research avenues include:

Expanded Pheromone Research : Investigating the presence and function of this compound in a wider range of insect species, including agricultural pests like the coffee white stem borer. nih.govresearchgate.netmdpi.comresearchgate.net This could lead to the development of novel pest management strategies.

Kairomone and Allomone Effects : Exploring whether this compound acts as a kairomone (benefiting the receiver) or an allomone (benefiting the emitter) in interspecies communication, for instance, between predators and prey or hosts and parasites.

Molecular Target Identification : Pinpointing the specific olfactory receptors and downstream neural pathways that are activated by this compound in insects. This research will be crucial for understanding the molecular basis of its pheromonal activity.

Application of Advanced Chemoinformatics and Machine Learning for Activity Prediction

Chemoinformatics and machine learning are powerful tools that can accelerate the discovery and characterization of bioactive molecules like this compound. longdom.org These computational approaches can predict biological activities and guide experimental research, saving time and resources.

Future applications in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling : Developing QSAR models to predict the pheromonal activity of analogues of this compound. longdom.org This could lead to the design of more potent or selective attractants for pest control.

Virtual Screening : Using computational models of insect olfactory receptors to screen virtual libraries of compounds for potential binding affinity, identifying new candidate pheromones or inhibitors.

Machine Learning for Pest Monitoring : Integrating machine learning algorithms with data from pheromone traps to automate the identification and counting of target insect species. researchgate.netmdpi.comsemanticscholar.orgfrontiersin.org This can enhance the efficiency and accuracy of pest surveillance programs.

Computational ApproachApplication for this compound ResearchPotential Outcome
QSAR Predicting the activity of structural analogues. longdom.orgDesign of more effective pheromone lures.
Virtual Screening Identifying new molecules that bind to target receptors.Discovery of novel attractants or repellents.
Machine Learning Analyzing data from pheromone traps. researchgate.netmdpi.comsemanticscholar.orgfrontiersin.orgAutomated and precise pest monitoring systems.

Exploration of Chemoenzymatic Cascades for Efficient Production

Chemoenzymatic cascades combine the advantages of both chemical and enzymatic catalysts in a single pot, offering a highly efficient and elegant approach to complex molecule synthesis. mdpi.comrsc.orgacs.orgresearchgate.net This strategy is well-suited for the production of chiral molecules like this compound.

Future research will focus on:

One-Pot Syntheses : Designing multi-step reaction sequences where intermediates are not isolated, reducing solvent use and purification steps. researchgate.net

Novel Enzyme Discovery : Identifying or engineering new enzymes with tailored activities for specific steps in the synthesis of this compound.

Integration with Metabolomics and Proteomics for Systems-Level Biological Understanding

To gain a comprehensive understanding of the biological roles of this compound, it is essential to study it within the broader context of an organism's metabolism and protein interactions. Metabolomics and proteomics are powerful "omics" technologies that allow for the large-scale analysis of metabolites and proteins, respectively. creative-proteomics.comtandfonline.com

Future research directions include:

Metabolomic Profiling : Analyzing the metabolic changes that occur in an organism upon exposure to this compound. This could reveal downstream signaling pathways and physiological effects.

Proteomic Analysis : Identifying proteins that bind to this compound or whose expression levels change in its presence. nih.govnih.gov This can help to uncover its molecular targets and mechanisms of action.

Systems Biology Integration : Combining data from metabolomics, proteomics, and other omics fields to construct comprehensive models of the biological networks influenced by this compound.

Q & A

Q. What analytical methods are recommended for detecting and quantifying (R)-4-methylnonanoic acid in biological samples?

Gas chromatography (GC) coupled with hollow fiber supported liquid membrane extraction (HFSLM) is a validated method for quantifying this compound in complex matrices like mutton adipose tissue. This technique minimizes matrix interference and achieves high sensitivity, with detection limits as low as 0.1 µg/g . For enantiomeric resolution, chiral GC columns or enzymatic esterification (e.g., lipase-mediated reactions) can differentiate (R)- and (S)-isomers, as demonstrated in kinetic studies of enantioselective esterification .

Q. Which factors influence the concentration of this compound in animal tissues?

Key factors include:

  • Dietary interventions : Plant extracts (e.g., Allium mongolicum ethanol extract) reduce branched-chain fatty acid (BCFA) synthesis in lamb liver by downregulating genes like CYP2B6 and ACOT12 .
  • Genetic/immunological modulation : KISS1DNA vaccines in goats significantly lower subcutaneous adipose tissue concentrations of this compound by altering metabolic pathways linked to testosterone and lipid metabolism .
  • Seasonal forage variability : Nutrient composition in feedgrass affects BCFA deposition, leading to inconsistencies in study outcomes .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Physical properties : Density = 0.871 g/mL (25°C), boiling point = 140–145°C (30 mmHg), and corrosivity (GHS05 classification) .
  • Handling : Use gloves, goggles, and fume hoods to avoid skin/eye contact. Store in sealed containers at −18°C for long-term stability .

Advanced Research Questions

Q. How do plant extracts modulate the synthesis of this compound in ruminant models?

Transcriptomic analyses reveal that Allium mongolicum ethanol extract suppresses BCFA synthesis pathways in lamb liver by downregulating CYP2B6 (involved in oxidative metabolism) and ACOT12 (acyl-CoA thioesterase). This reduces precursor availability for BCFA formation, with observed decreases of 15–20% in hepatic this compound concentrations . Dose-dependent studies (e.g., 2.8 g·lamb⁻¹·d⁻¹ AME) are critical for balancing efficacy and toxicity.

Q. What enzymatic strategies enable enantioselective synthesis of this compound?

Lipase-mediated esterification (e.g., Candida antarctica lipase B) achieves >90% enantiomeric excess (ee) for the (R)-isomer. Ethanol solvent systems enhance reaction kinetics, with optimal conditions at 40°C and pH 7.0. Kinetic resolution of racemic mixtures via hydrolysis or esterification is preferred over chemical synthesis due to scalability and reduced byproducts .

Q. How can contradictory results in BCFA intervention studies be resolved?

Discrepancies in plant extract efficacy (e.g., quebracho tannins vs. grape seed extract) often stem from:

  • Variability in extract composition : Standardize polyphenol content using HPLC-UV profiling .
  • Experimental design : Control for confounding variables like animal age, sex, and basal diet. Meta-analyses of cohort studies are recommended to identify dose-response trends .

Methodological Considerations

  • Data analysis : Use ANOVA with Duncan’s post hoc test for comparing BCFA concentrations across treatment groups. Report mean ± SD and effect sizes (e.g., Cohen’s d) .
  • Ethical compliance : Adhere to OECD Guidelines for chemical safety testing (e.g., acute oral toxicity Category 5) and institutional animal care protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.